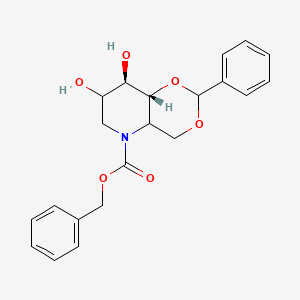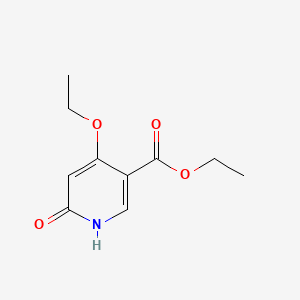
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate is a chemical compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes an ethoxy group, a keto group, and a carboxylate ester. Dihydropyridines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing ethyl 4-ethoxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a multicomponent reaction. This reaction typically includes terminal alkynes, isocyanates, and malonates. The process is catalyzed by copper acetylides, which attack the isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound often involve similar multicomponent reactions but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurodegenerative diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for drug synthesis.
作用機序
The mechanism of action of ethyl 4-ethoxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a hydroxyl group instead of an ethoxy group and a methyl group instead of a hydrogen atom at the 6-position.
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound has a methyl group at the 2-position instead of an ethoxy group.
Uniqueness
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and keto group play crucial roles in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-9(12)11-6-7(8)10(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDTZNLRCXNBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC=C1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[cyclopentane-1,2-[3]oxabicyclo[3.1.0]hexan]-4-one, 6,6-dimethyl- (9CI)](/img/new.no-structure.jpg)
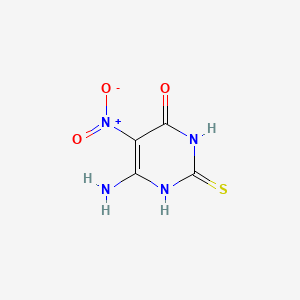
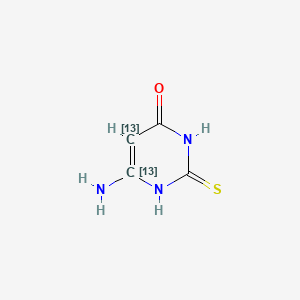
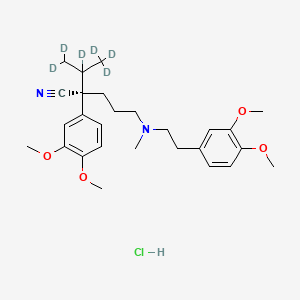
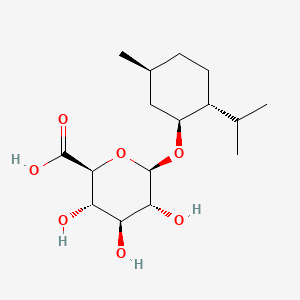
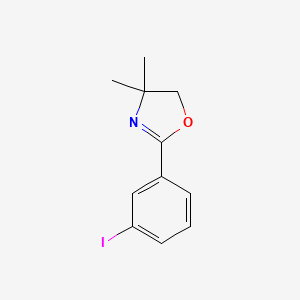
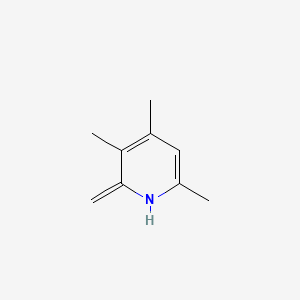
![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)
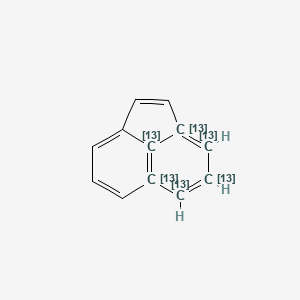
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)

